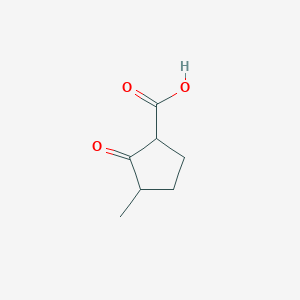
Taprostene
Übersicht
Beschreibung
Taprostene, also known as CG-4203, is a synthetic, chemically stable analogue of Prostacyclin (PGI2). It exhibits endothelium and myocardial protecting actions after acute myocardial ischemia and reperfusion in cats. Taprostene enhances cytoprotective actions, while minimizing unwanted hemodynamic effects .
Synthesis Analysis
Prostacyclin, from which Taprostene is derived, is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) . The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .
Molecular Structure Analysis
The IUPAC name for Taprostene is 3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[d]furan-2-ylidene]methyl]benzoic acid . Its molecular formula is C24H30O5 .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Taprostene: , as a prostacyclin analogue, has been extensively studied for its cardiovascular benefits. It exhibits potent vasodilation activity and inhibits platelet aggregation . This makes it a valuable candidate for treating conditions like pulmonary arterial hypertension (PAH) , where it can help reduce blood pressure in the lungs and improve heart function.
Platelet Function Modulation
In the realm of hematology, Taprostene’s impact on platelet function is significant. It has been shown to inhibit platelet aggregation, which is crucial in preventing thrombosis . This property is particularly beneficial in patients at risk of deep vein thrombosis or those undergoing surgeries where blood clot prevention is paramount.
Renal Protection
Research suggests that Taprostene may have a protective role in renal disturbances. Its ability to modulate blood flow and prevent clot formation can be advantageous in conditions like acute kidney injury (AKI) , where maintaining renal perfusion is critical .
Pulmonary Applications
Taprostene’s role as an IP receptor agonist makes it a candidate for treating respiratory conditions . It has been used to increase cAMP expression in human bronchial epithelial cells, which could translate into therapeutic applications for diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Anti-Inflammatory Effects
The compound’s ability to augment glucocorticoid-induced gene expression suggests it has anti-inflammatory potential. This could be leveraged in developing treatments for inflammatory airway diseases , offering a new avenue for patients who are refractory to standard glucocorticoid therapy .
Peripheral Vascular Disease Management
Taprostene has been evaluated in the context of peripheral vascular disease (PVD) , particularly for patients with intermittent claudication. Its vasodilatory effects can improve blood flow to the extremities, thereby alleviating symptoms and improving quality of life for patients with PVD .
Wirkmechanismus
Target of Action
Taprostene primarily targets the Prostaglandin I2 (PGI2) receptor , also known as the IP receptor . This receptor is a part of the prostaglandin (PG) family of biologically active compounds . It is known to mediate the effects of prostacyclin (PGI2), a natural hormone that has been explored for its potent vasodilation activity and inhibition of platelet aggregation .
Mode of Action
Taprostene interacts with its target, the IP receptor, by exerting a partial agonistic activity The interaction of Taprostene with the IP receptor leads to changes in the function of platelets and erythrocytes, as well as in cardiovascular, pulmonary, and renal systems .
Biochemical Pathways
The primary biochemical pathway affected by Taprostene involves the biosynthesis of prostacyclin from arachidonic acid via cyclooxygenase enzymes . Prostacyclin is primarily released by the vascular endothelial cells of blood vessels and is known to be a powerful cardioprotective hormone . By acting as a partial agonist at the IP receptor, Taprostene can influence this pathway and its downstream effects, which include potent vasodilation activity and inhibition of platelet aggregation .
Pharmacokinetics
It is known that taprostene is a synthetic and chemically stable analogue of prostacyclin , suggesting that it may have improved stability and bioavailability compared to the natural hormone.
Result of Action
The action of Taprostene leads to several molecular and cellular effects. It has been studied for its effect on platelet function, erythrocyte function, and cardiovascular, pulmonary, and renal disturbances .
Action Environment
Given that taprostene is a synthetic and chemically stable analogue of prostacyclin , it can be inferred that it may have enhanced stability in various environments compared to the natural hormone.
Safety and Hazards
While specific safety and hazards related to Taprostene are not detailed in the search results, it’s generally recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling such substances. Personal protective equipment like safety goggles with side-shields and protective gloves are also advised .
Eigenschaften
IUPAC Name |
3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872496 | |
| Record name | Taprostene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taprostene | |
CAS RN |
108945-35-3 | |
| Record name | Taprostene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taprostene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprostene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPROSTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



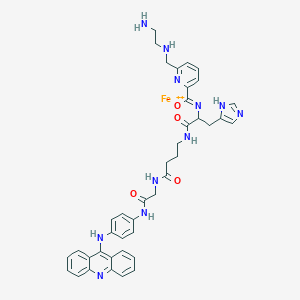

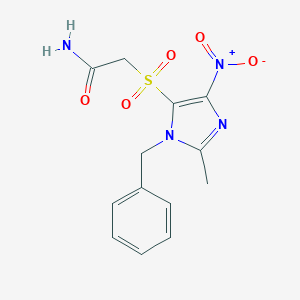
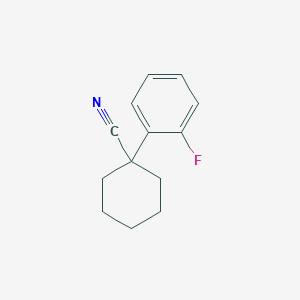

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)


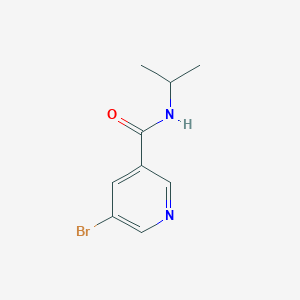
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)



